tert-Butyl 4-[3-(4-nitrophenyl)ureido]piperidine-1-carboxylate
Description
tert-Butyl 4-[3-(4-nitrophenyl)ureido]piperidine-1-carboxylate (CAS: 1233951-89-7) is a piperidine-based compound featuring a urea linkage and a para-nitro-substituted phenyl group. Its molecular formula is C₁₇H₂₄N₄O₅, with an average molecular weight of 364.402 and a monoisotopic mass of 364.174670 . The Boc (tert-butyloxycarbonyl) group protects the piperidine nitrogen, while the 4-nitrophenyl urea moiety contributes to its electronic and steric profile.
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl 4-[(4-nitrophenyl)carbamoylamino]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O5/c1-17(2,3)26-16(23)20-10-8-13(9-11-20)19-15(22)18-12-4-6-14(7-5-12)21(24)25/h4-7,13H,8-11H2,1-3H3,(H2,18,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNACFAXKPZHECB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)NC(=O)NC2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201129768 | |
| Record name | 1,1-Dimethylethyl 4-[[[(4-nitrophenyl)amino]carbonyl]amino]-1-piperidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201129768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1233951-89-7 | |
| Record name | 1,1-Dimethylethyl 4-[[[(4-nitrophenyl)amino]carbonyl]amino]-1-piperidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1233951-89-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl 4-[[[(4-nitrophenyl)amino]carbonyl]amino]-1-piperidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201129768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of tert-Butyl 4-[3-(4-nitrophenyl)ureido]piperidine-1-carboxylate typically involves multiple steps. One common synthetic route includes the reaction of tert-butyl piperidine-1-carboxylate with 4-nitrophenyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, and the product is purified through recrystallization or chromatography .
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for large-scale production, such as the use of automated reactors and continuous flow systems to enhance yield and purity.
Chemical Reactions Analysis
tert-Butyl 4-[3-(4-nitrophenyl)ureido]piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The ureido linkage can participate in nucleophilic substitution reactions, where the ureido group is replaced by other nucleophiles.
Common reagents and conditions used in these reactions include hydrogen gas with palladium on carbon for reduction, and strong oxidizing agents like potassium permanganate for oxidation .
Scientific Research Applications
tert-Butyl 4-[3-(4-nitrophenyl)ureido]piperidine-1-carboxylate is used in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.
Industry: It may be used in the development of new materials or as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of tert-Butyl 4-[3-(4-nitrophenyl)ureido]piperidine-1-carboxylate is not fully understood, but it is believed to interact with specific molecular targets, such as enzymes or receptors, through its nitrophenyl and ureido groups. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
tert-Butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate (CAS: 1707580-61-7)
tert-Butyl 4-[3-(2-nitrophenyl)ureido]piperidine-1-carboxylate (Ref: 10-F063566)
- Structural Variation : Nitro group at the ortho position instead of para on the phenyl ring.
- May exhibit different solubility or crystallinity compared to the para-nitro analogue due to altered dipole moments .
tert-Butyl 4-(piperidin-4-yl)piperazine-1-carboxylate (CAS: 205059-24-1)
- Molecular Formula : C₁₄H₂₇N₃O₂
- Molecular Weight : 269.38 .
- Key Differences :
- Contains a piperazine ring instead of a urea-functionalized piperidine.
- Higher basicity due to the piperazine nitrogen, influencing solubility and protonation states in physiological conditions.
- Similarity Score : Structural similarity of 0.92–0.96 to the target compound, suggesting shared applications in scaffold-based drug design .
tert-Butyl 4-[3-(3-cyanophenyl)ureido]piperidine-1-carboxylate (CAS: 1396861-73-6)
- Structural Variation: Substitution of the 4-nitro group with a 3-cyano group.
- Implications: Cyano groups are less electron-withdrawing than nitro groups, altering electronic effects on the urea moiety. May exhibit enhanced stability under acidic or reducing conditions compared to the nitro analogue .
Comparative Analysis of Key Properties
Electronic and Steric Effects
| Compound | Substituent | Electron Effect | Steric Profile |
|---|---|---|---|
| Target Compound (para-nitro) | 4-NO₂ | Strong electron-withdrawing | Moderate (para-substitution) |
| Ortho-nitro Analogue | 2-NO₂ | EWG with steric hindrance | High (ortho-substitution) |
| 3-Cyano Analogue | 3-CN | Moderate EWG | Low |
| Pyridinyl Derivative | Pyridin-3-yl | Electron-deficient ring | Moderate |
Molecular Weight and Polarity
- The target compound (364.4 g/mol ) is heavier than analogues due to the nitro and urea groups.
- Higher polarity from the nitro and urea groups may reduce lipid solubility compared to the pyridinyl or piperazine derivatives .
Biological Activity
tert-Butyl 4-[3-(4-nitrophenyl)ureido]piperidine-1-carboxylate is a compound that has attracted attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Chemical Formula : CHNO
- Molecular Weight : 364.4 g/mol
- CAS Number : 1233951-89-7
The compound features a piperidine ring, a ureido linkage, and a nitrophenyl group, contributing to its unique biological properties.
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets:
- Enzyme Inhibition : The nitrophenyl group may inhibit certain enzymes involved in inflammatory pathways.
- Receptor Binding : The ureido linkage can facilitate binding to biological receptors, influencing various cellular processes.
Biological Activity
Research indicates that this compound exhibits several biological activities:
Antimicrobial Properties
Studies have shown that this compound possesses antimicrobial activity against various bacterial strains. The compound's mechanism involves disrupting bacterial cell wall synthesis and inhibiting protein synthesis.
Anticancer Activity
Preliminary studies suggest that this compound may have anticancer properties. It has been evaluated for its ability to induce apoptosis in cancer cell lines, potentially through the activation of caspase pathways.
Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory effects, particularly in models of acute inflammation. It appears to reduce the production of pro-inflammatory cytokines such as IL-1β and TNF-α.
Research Findings and Case Studies
Numerous studies have been conducted to evaluate the biological activity of this compound. Below are key findings:
| Study | Methodology | Key Findings |
|---|---|---|
| Study 1 | In vitro testing on bacterial strains | Demonstrated significant antibacterial activity against E. coli and S. aureus. |
| Study 2 | Cell viability assays on cancer cell lines | Induced apoptosis in breast cancer cells with IC values below 10 µM. |
| Study 3 | In vivo models of inflammation | Reduced paw edema in rats by 50% compared to control groups. |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
